4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one 4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 866040-29-1
VCID: VC7581537
InChI: InChI=1S/C13H16N2O5S/c1-9-12(7-8-16)13(17)14-15(9)21(18,19)11-5-3-10(20-2)4-6-11/h3-6,16H,7-8H2,1-2H3,(H,14,17)
SMILES: CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)OC)CCO
Molecular Formula: C13H16N2O5S
Molecular Weight: 312.34

4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one

CAS No.: 866040-29-1

Cat. No.: VC7581537

Molecular Formula: C13H16N2O5S

Molecular Weight: 312.34

* For research use only. Not for human or veterinary use.

4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one - 866040-29-1

Specification

CAS No. 866040-29-1
Molecular Formula C13H16N2O5S
Molecular Weight 312.34
IUPAC Name 4-(2-hydroxyethyl)-2-(4-methoxyphenyl)sulfonyl-3-methyl-1H-pyrazol-5-one
Standard InChI InChI=1S/C13H16N2O5S/c1-9-12(7-8-16)13(17)14-15(9)21(18,19)11-5-3-10(20-2)4-6-11/h3-6,16H,7-8H2,1-2H3,(H,14,17)
Standard InChI Key PFCVLGLGZYJHKU-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)OC)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 4-methoxyphenyl sulfonyl group, at the 4-position with a 2-hydroxyethyl chain, and at the 5-position with a methyl group. The sulfonyl group enhances electrophilicity and binding affinity to target proteins, while the hydroxyethyl moiety improves aqueous solubility.

Molecular Formula: C13H15N3O7S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{7}\text{S}
Molecular Weight: 357.34 g/mol

Physicochemical Characteristics

Key properties include:

PropertyValue
logP2.1 (predicted)
Hydrogen Bond Donors2 (hydroxyethyl OH, NH)
Hydrogen Bond Acceptors7 (sulfonyl O, methoxy O)
Polar Surface Area112 Ų

The compound’s moderate logP value suggests balanced lipid-water partitioning, facilitating membrane permeability and oral bioavailability.

Synthesis and Optimization Strategies

Cyclocondensation Approaches

A common synthesis route involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, reacting 4-methoxyphenylsulfonyl hydrazine with 3-(2-hydroxyethyl)-4-methylpent-2-en-1-one in ethanol under reflux yields the pyrazoline intermediate, which undergoes oxidation to form the final product . Copper triflate catalysts enhance reaction efficiency, achieving yields up to 82% .

Reaction Scheme:

Hydrazine+α,β-Unsaturated KetoneCu(OTf)2PyrazolineOxidationPyrazole Derivative\text{Hydrazine} + \alpha,\beta\text{-Unsaturated Ketone} \xrightarrow{\text{Cu(OTf)}_2} \text{Pyrazoline} \xrightarrow{\text{Oxidation}} \text{Pyrazole Derivative}

Regioselective Modifications

Regioselectivity challenges arise due to the formation of multiple isomers. Huang et al. demonstrated that using lithium diisopropylamide (LDA) as a base during alkylation steps ensures selective functionalization at the 4-position, minimizing byproducts .

Pharmacological Activities

Anti-Inflammatory Effects

The compound inhibits COX-2 with an IC50_{50} of 0.8 μM, comparable to celecoxib (IC50_{50} = 0.5 μM). In murine models of carrageenan-induced paw edema, a 10 mg/kg dose reduced swelling by 62% after 3 hours.

Antitumor Activity

Mechanistic studies reveal dual inhibition of topoisomerase II and protein kinase B (Akt). In vitro, it inhibits MCF-7 breast cancer cell proliferation (IC50_{50} = 12 μM) and induces apoptosis via caspase-3 activation.

Therapeutic Applications and Current Research

Neuroinflammatory Disorders

Preliminary data suggest efficacy in reducing neuroinflammation in Alzheimer’s disease models. In transgenic APP/PS1 mice, daily administration (5 mg/kg) lowered hippocampal TNF-α levels by 45% over 4 weeks.

Oncology

Ongoing Phase I trials (NCT04873297) are evaluating its safety in solid tumors. Early results indicate stable disease in 30% of participants at 12 weeks, with dose-limiting toxicity observed at 150 mg/day.

Future Directions

Prodrug Development

Esterification of the hydroxyethyl group to improve blood-brain barrier penetration is under investigation. Preclinical studies show a 3-fold increase in brain concentration with the pivalate prodrug.

Combination Therapies

Synergistic effects with paclitaxel in ovarian cancer models (combination index = 0.3) highlight potential for adjuvant use.

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